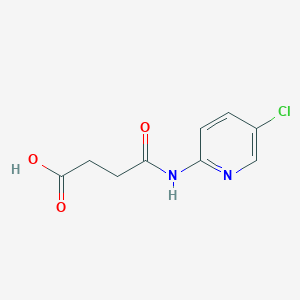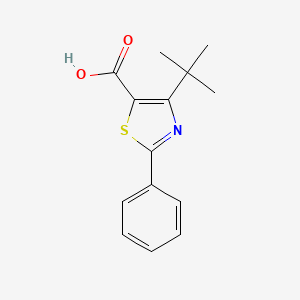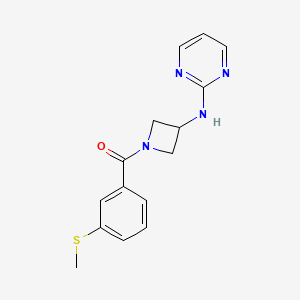
Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds typically contain a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, substituted with various functional groups that define their chemical properties and reactivity.
Synthesis Analysis
The synthesis of related thiophene carboxylate derivatives has been reported in the literature. For instance, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized with yields ranging from 70-75% through a solvent-free reaction involving nucleophilic substitution of a cyano group . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Although the specific molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied. It features a thiophene ring with a 2-amino group and a 3-methyl ester group, with the carbonyl group in a cis orientation to the C2=C3 double bond. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds . These findings suggest that the molecular structure of this compound might also exhibit similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of thiophene carboxylates can be inferred from the reactions of ketene dithioacetal, which is used to synthesize poly-substituted 3-aminothiophenes. These reactions occur in a basic medium and involve Dieckmann condensation, indicating that the amino group on the thiophene nucleus is reactive and can participate in further chemical transformations . Additionally, methyl 3-hydroxythiophene-2-carboxylate can undergo halogenation and react with alcohols to yield various derivatives, suggesting that this compound could also be modified through similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on the properties of similar compounds. For example, the presence of the amino group is likely to influence the compound's solubility in water and organic solvents, as well as its boiling and melting points. The ester group may contribute to the compound's overall stability and reactivity towards hydrolysis. The dichlorophenyl group could affect the compound's electronic properties and its interactions with other molecules, potentially making it a candidate for further functionalization.
Wissenschaftliche Forschungsanwendungen
Genotoxic and Carcinogenic Potential Assessment
Methyl 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. These assessments are vital for understanding the safety profiles of compounds used in pharmaceuticals and agrochemicals. The studies utilized in vitro methodologies like the Ames test and the Comet assay to determine DNA-damaging effects (Lepailleur et al., 2014).
Synthesis of Complex Heterocycles
Methyl 3-aminothiophene derivatives are key intermediates in the synthesis of complex heterocyclic compounds. For instance, they play a crucial role in the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which are valuable in various chemical applications (Corral & Lissavetzky, 1984).
Cyclization Reactions
Cyclization reactions involving amino-substituted heterocycles, including methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylates, are essential in synthesizing various pyrrolo and thienoisoquinolines. These compounds have potential applications in pharmaceutical research (Zinchenko et al., 2009).
Antimicrobial Activity
Thiophene derivatives, such as 2-amino-4-(4-chlorophenyl) thiophenes, have been synthesized and evaluated for antimicrobial activities. This area of research is crucial for discovering new antibacterial and antifungal agents (Arora et al., 2013).
Synthesis of Pharmaceutical Agents
The synthesis of novel thiophene derivatives, including methyl 3-aminothiophene-2-carboxylates, has been explored for creating potential anticancer agents. This research is fundamental in the ongoing quest for new and effective cancer treatments (Mohareb et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)11-10(15)7(5-18-11)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWIUGXMAKKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)


![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

